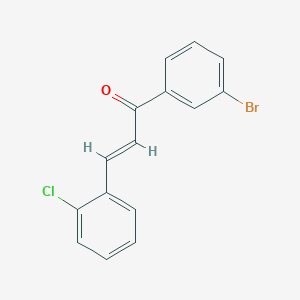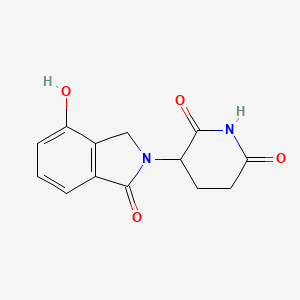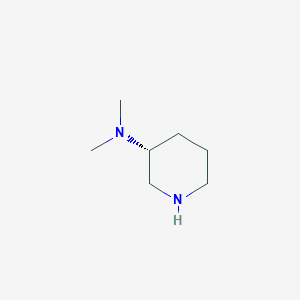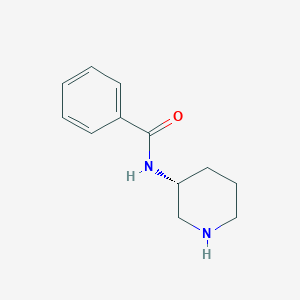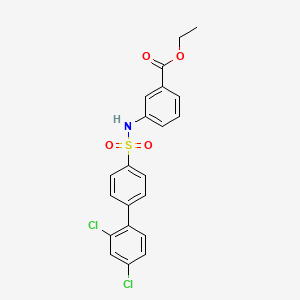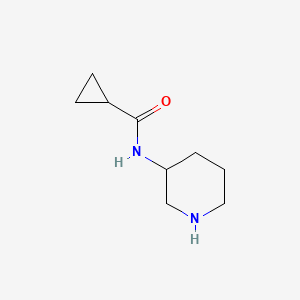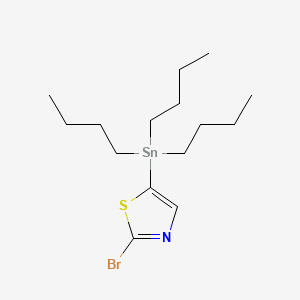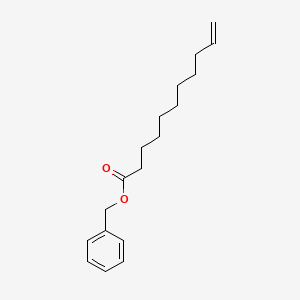
Benzyl undec-10-enoate
Vue d'ensemble
Description
Benzyl undec-10-enoate, also known as Undec-10-enoyl benzoate, is a chemical compound with the molecular formula C18H26O2 . It contains a total of 46 bonds, including 20 non-H bonds, 8 multiple bonds, 12 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aliphatic ester .
Molecular Structure Analysis
The molecular structure of this compound consists of 46 atoms, including 26 Hydrogen atoms, 18 Carbon atoms, and 2 Oxygen atoms . It also contains 1 six-membered ring and 1 aliphatic ester .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It contains a total of 46 bonds, including 20 non-H bonds, 8 multiple bonds, 12 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aliphatic ester .Applications De Recherche Scientifique
1. Organic Synthesis and Catalysis
Benzyl undec-10-enoate is used in various organic synthesis processes. For instance, in carbohydrate derivative syntheses, it's involved in ring-closing metathesis (RCM) with the Grubbs benzylidene carbene catalyst to produce lactones, as well as in cross metathesis reactions (Sukkari, Gesson, & Renoux, 1998). Additionally, in olefin fatty methyl ester cohalogenation, this compound reacts with N-halosuccinimides to produce β-halo thioethoxylates (Singh & Singh, 2006).
2. Fragrance Ingredient Assessment
Butyl 10-undecenoate, a derivative of this compound, has been evaluated for various toxicological endpoints, including genotoxicity and skin sensitization. Research indicates it is not genotoxic and is not a safety concern for skin sensitization at current levels of use (Api et al., 2019).
3. Esterification and Polymerization
This compound undergoes esterification with phenylalkanols, yielding various esters. This reaction is crucial in forming components for polymeric materials and potentially useful in industrial applications (Rauf & Parveen, 2004). Moreover, in the synthesis of chiral liquid crystalline polymeric networks, derivatives of this compound demonstrate significant roles in forming materials with unique properties like reversible cholesteric phase transitions (Jia, Hu, Li, Meng, & Zhang, 2012).
4. Antimicrobial Activity
Certain esters derived from this compound exhibit antimicrobial activity. For example, the esterification of undec-10-enoic acid with specific compounds leads to esters with tested antimicrobial properties, highlighting potential applications in medical and health-related fields (Rauf & Parveen, 2005).
Mécanisme D'action
Target of Action
It’s known that the compound is used in the synthesis of potentially biologically active o- and n-containing macroheterocycles
Mode of Action
The compound is synthesized from undec-10-enal via the Tishchenko disproportionation reaction catalyzed by Al(i-PrO)3 . The subsequent Wacker–Tsuji oxidation of undec-10-enyl undec-10-enoate gives 10-oxoundecanyl 10-oxoundecanoate . The interaction of Benzyl undec-10-enoate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is involved in the synthesis of O- and N-containing macroheterocycles , which could potentially affect various biochemical pathways
Result of Action
As the compound is used in the synthesis of potentially biologically active macroheterocycles , it’s plausible that it could have significant molecular and cellular effects.
Propriétés
IUPAC Name |
benzyl undec-10-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-12-15-18(19)20-16-17-13-10-9-11-14-17/h2,9-11,13-14H,1,3-8,12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPGVDPXFOLILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3079148.png)
